alpha-Casein (90-96)

Description

Background of Bioactive Peptides Derived from Milk Proteins

Milk proteins are recognized as a primary source of a wide array of bioactive peptides. nih.gov These peptides are specific protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. While inactive within the sequence of the parent protein, they can be released during gastrointestinal digestion or through food processing, such as fermentation. nih.govtandfonline.com

The bioactivities attributed to milk-derived peptides are diverse and include antimicrobial, antihypertensive, antithrombotic, antioxidant, and immunomodulatory effects. nih.govresearchgate.net Research has demonstrated that these peptides can play a significant role in regulating various physiological processes. scholarsportal.info The main proteins in milk that serve as precursors for these bioactive peptides are casein and whey proteins. researchgate.net Casein, which constitutes about 80% of the total protein in bovine milk, is a major source of many of these peptides, including those with opioid-like activities. scholarsportal.inforesearchgate.net

These naturally occurring peptides are of considerable interest to researchers and the food industry for their potential application in health-promoting foods and pharmaceutical preparations. nih.gov The study of these molecules, often through in silico analysis and bioinformatics, helps in identifying and understanding their potential physiological roles. researchgate.net

Derivation and Nomenclature of alpha-Casein (90-96)

The peptide alpha-Casein (90-96) is a specific fragment derived from the enzymatic hydrolysis of alpha-s1-casein (αs1-casein), a major component of the casein fraction in bovine milk. nih.govromj.org The numbers in its name, (90-96), denote the specific positions of the amino acids in the original αs1-casein protein chain from which this heptapeptide (B1575542) is cleaved. nih.gov

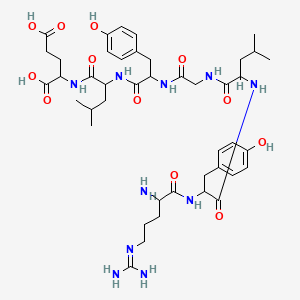

The amino acid sequence of alpha-Casein (90-96) is Arg-Tyr-Leu-Gly-Tyr-Leu-Glu. medchemexpress.com It is also referred to as α-Casein exorphin. chemicalbook.com This peptide is classified as an opioid peptide or a casomorphin, which are terms used for casein-derived peptides exhibiting opioid-like properties. nih.gov The opioid activity of these peptides was first identified in the late 1970s. nih.gov

Below is a table detailing the chemical properties of alpha-Casein (90-96).

| Property | Value |

| Sequence | H-Arg-Tyr-Leu-Gly-Tyr-Leu-Glu-OH cpcscientific.com |

| One-Letter Sequence | RYLGYLE cpcscientific.com |

| Molecular Formula | C43H64N10O12 chemicalbook.comcpcscientific.com |

| Molecular Weight | 913.04 g/mol cpcscientific.com |

| CAS Registry Number | 83471-49-2 chemicalbook.comcpcscientific.com |

This table is interactive. You can sort the columns by clicking on the headers.

Historical Context of Alpha-Casomorphin Research and Discovery

The investigation into peptides from casein with biological activities began in the late 1970s with the discovery of opioid peptides derived from the enzymatic digestion of casein, which were named casomorphins. nih.govnih.gov These were among the first food-derived peptides shown to have an effect beyond their nutritional value. Specifically, β-casomorphins were first isolated and characterized. nih.gov

Subsequent research identified other opioid peptides from different casein fractions. The fragments from α-casein exhibiting opioid-like activities were termed α-casein exorphins. nih.gov Among these, alpha-Casein (90-96) and a related fragment, alpha-casein (90-95), were identified and shown to possess opioid-like properties. nih.gov These discoveries spurred further investigation into the potential physiological roles of these peptides. nih.gov Early studies in the 1980s focused on characterizing their opioid activities and structures. acs.org The research into casomorphins, including those from alpha-casein, has since expanded to explore their various biological effects. nih.gov

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N10O12/c1-23(2)18-31(52-41(63)34(21-26-9-13-28(55)14-10-26)51-37(59)29(44)6-5-17-47-43(45)46)38(60)48-22-35(56)49-33(20-25-7-11-27(54)12-8-25)40(62)53-32(19-24(3)4)39(61)50-30(42(64)65)15-16-36(57)58/h7-14,23-24,29-34,54-55H,5-6,15-22,44H2,1-4H3,(H,48,60)(H,49,56)(H,50,61)(H,51,59)(H,52,63)(H,53,62)(H,57,58)(H,64,65)(H4,45,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPMXRDAPJXTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593546 | |

| Record name | N~5~-(Diaminomethylidene)ornithyltyrosylleucylglycyltyrosylleucylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83471-49-2 | |

| Record name | N~5~-(Diaminomethylidene)ornithyltyrosylleucylglycyltyrosylleucylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Characterization of Alpha Casein 90 96

Primary Amino Acid Sequence Analysis and Peptide Analogues

The primary structure of α-casein (90-96) consists of a specific sequence of seven amino acids. This sequence is fundamental to its biological activity and has been the basis for the synthesis of various analogues for further study.

The amino acid sequence of α-casein (90-96) is Arg-Tyr-Leu-Gly-Tyr-Leu-Glu. nih.govresearchgate.net This corresponds to the fragment from position 90 to 96 of the bovine αs1-casein protein. nih.gov A related peptide, α-casein (90-95), with the sequence Arg-Tyr-Leu-Gly-Tyr-Leu, has also been identified and studied. nih.govcpcscientific.com

Several peptide analogues of α-casein (90-96) have been synthesized to investigate structure-activity relationships. These include fragments such as Tyr-Leu-Gly-Tyr-Leu-Glu (91-96) and Tyr-Leu-Gly-Tyr-Leu (91-95). nih.gov The N-terminal arginine residue has been reported to be crucial for the opioid activity of these peptides. nih.gov

Table 1: Primary Sequence and Analogues of α-Casein (90-96)

| Peptide Name | Sequence (Three-Letter Code) | Sequence (One-Letter Code) |

|---|---|---|

| α-Casein (90-96) | Arg-Tyr-Leu-Gly-Tyr-Leu-Glu | RYLGYLE |

| α-Casein (90-95) | Arg-Tyr-Leu-Gly-Tyr-Leu | RYLGYL |

| α-Casein (91-96) | Tyr-Leu-Gly-Tyr-Leu-Glu | YLGYLE |

| α-Casein (91-95) | Tyr-Leu-Gly-Tyr-Leu | YLGYL |

This table summarizes the primary amino acid sequences of α-casein (90-96) and its common analogues.

Conformational Studies and Structural Dynamics

The three-dimensional structure and flexibility of α-casein (90-96) are key determinants of its interaction with biological targets. While caseins are generally considered flexible and unfolded proteins, specific regions can adopt ordered secondary structures. romj.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational flexibility of α-casein exorphins. nih.gov These studies suggest that differences in opioid activity among the peptides may be related to variations in their conformational flexibility. nih.gov In silico secondary structure predictions of human αS1-casein indicate a high probability of α-helical content in the region of amino acids 90-121. mdpi.com This α-helical conformation is believed to be important for its biological activity, and its stability is pH-dependent. mdpi.com The tertiary structure of casein is generally described as a loose, indistinct globule. romj.org

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

To understand the molecular basis of its bioactivity, α-casein (90-96) has been the subject of molecular modeling and docking studies. These computational techniques predict how the peptide might bind to its target receptors, such as opioid receptors.

Molecular docking simulations have been employed to investigate the interaction of milk-derived peptides, including α-casomorphins, with opioid receptors. researchgate.net These studies help to identify specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-receptor complex. researchgate.net For instance, docking studies of related αs1-casein fragments into an opioid receptor model have highlighted the importance of flexibility in the receptor's intracellular loops for binding. researchgate.net The process of molecular docking involves predicting the binding modes and affinities of a ligand within the binding site of a receptor. nih.gov This is achieved through search algorithms and energy scoring functions. nih.gov Software such as HEX 8.0, Pymol, and Discovery Studio are used for these virtual interaction analyses. researchgate.netnih.gov

Enzymatic Stability and Resistance to Proteolytic Degradation

The biological effects of orally ingested peptides depend on their ability to resist degradation by digestive enzymes. The stability of α-casein (90-96) against proteolysis is a critical factor for its potential physiological activity.

Studies have shown that synthetic α-casein exorphins, including the 90-96 fragment, are completely resistant to hydrolysis by trypsin and homogenates of rat brain membranes. nih.gov However, they are partially inactivated by chymotrypsin (B1334515) and subtilisin. nih.gov The presence of a high number of proline residues in some casein-derived peptides, like β-casomorphins, contributes to their resistance to proteolysis. nih.gov The enzymatic hydrolysis of casein by various proteases, including those from lactic acid bacteria, can release a wide range of bioactive peptides. csic.esdoi.org The specific peptide profile generated depends on the enzymes used and the hydrolysis conditions. mdpi.com

Biogeneration and Release Mechanisms of Alpha Casein 90 96

Targeted Enzymatic Hydrolysis Pathways from Alpha-Casein Precursors

The targeted release of α-Casein (90-96) from its precursor, αs1-casein, can be achieved through the specific action of certain proteases. Research has identified enzymes that can precisely cleave the peptide bonds at positions 89 and 96 of the αs1-casein chain to yield the desired fragment.

One of the most effective enzymes for this purpose is the protease from Staphylococcus aureus strain V8. makhillpublications.comakhillpublications.co This enzyme specifically cleaves peptide bonds on the carboxyl side of glutamic and aspartic acid residues. The primary structure of bovine αs1-casein contains glutamyl residues at positions 89 and 96, making it an ideal substrate for the V8 protease to generate the α-Casein (90-96) fragment. makhillpublications.co Studies have demonstrated that using this enzyme can lead to a high recovery yield of the bioactive peptide. makhillpublications.co

Other enzymes, such as pepsin, have also been implicated in the release of α-Casein (90-96). Pepsin, a key digestive enzyme in the stomach, is known to hydrolyze α-casein, and its action can lead to the formation of various peptides, including the 90-96 fragment, also known as an α-casein exorphin. nih.gov Furthermore, a combination of enzymes, such as trypsin followed by pepsin, can also be employed to hydrolyze αs1-casein and release various peptide fragments, among them the 91-97 fragment, which is structurally very similar to α-Casein (90-96). google.com

| Enzyme | Source Organism | Cleavage Specificity | Relevance to α-Casein (90-96) Release |

| Protease V8 | Staphylococcus aureus | Carboxyl side of glutamic and aspartic acid residues | Specifically cleaves at positions 89 and 96 of αs1-casein to release the 90-96 fragment. makhillpublications.comakhillpublications.co |

| Pepsin | Stomach | Broad specificity, preferentially cleaves after aromatic amino acids | Can hydrolyze α-casein to release α-casein exorphins, including the 90-96 fragment. nih.gov |

| Trypsin | Pancreas | Carboxyl side of lysine (B10760008) and arginine residues | Can be used in combination with other enzymes like pepsin to hydrolyze αs1-casein. google.com |

In Vitro Gastrointestinal Digestion Models

Simulated gastrointestinal digestion models are crucial tools for studying the release of bioactive peptides from food proteins under conditions that mimic human digestion. These in vitro models typically involve a sequential two-step process using digestive enzymes.

In the first step, simulating gastric digestion, milk or casein is incubated with pepsin at an acidic pH. mdpi.com This is followed by the second step, which simulates duodenal digestion, where pancreatic enzymes such as trypsin and chymotrypsin (B1334515) are added at a neutral or slightly alkaline pH. researchgate.net

Studies using these models have successfully identified the release of α-Casein (90-96) from bovine milk and dairy products. csic.esresearchgate.net For instance, after simulated gastrointestinal digestion of milk, the αs1-casein fragment 90-96 has been identified in the resulting digest. researchgate.net These findings indicate that the peptide can be generated during the normal process of digesting milk proteins. The resistance of certain peptide regions to complete hydrolysis allows for the accumulation of specific bioactive fragments like α-Casein (90-96).

In Vivo Gastrointestinal Digestion Studies

In vivo studies in animal models and humans provide direct evidence for the formation of bioactive peptides during digestion. Research has confirmed the presence of α-Casein (90-96) in the gastrointestinal tract following the consumption of dairy products.

A peptidomic analysis of duodenal digests from pigs fed with micellar casein revealed the presence of the αs1-casein domain 90-96. nih.gov This finding is significant as the pig is often used as a model for human digestion. The study highlighted that this opioid peptide sequence was more abundant in the duodenal effluents from casein compared to a pre-hydrolyzed casein, suggesting that the intact protein is a key precursor for its in vivo generation. nih.gov

The presence of α-Casein (90-96) and its related fragment (90-95) has also been noted in studies investigating the antiproliferative properties of casomorphins, further indicating their release and potential biological activity within the body. nih.govnih.gov

Role of Microbial Fermentation Processes in Peptide Release from Dairy Matrices

Microbial fermentation, a cornerstone of dairy processing for products like yogurt and kefir, plays a significant role in the release of bioactive peptides from milk proteins. mdpi.com Lactic acid bacteria (LAB), used as starter cultures, possess complex proteolytic systems that break down caseins into smaller peptides and amino acids. doi.orgscispace.com

Several strains of Lactobacillus, such as Lactobacillus helveticus, are known for their high proteolytic activity and their ability to release bioactive peptides from casein. doi.org The cell envelope proteinases (CEPs) of these bacteria are key enzymes in the initial breakdown of caseins. nih.gov

| Fermentation Process | Microorganism(s) | Key Enzymes | Released Peptides from Casein |

| Kefir Fermentation | Kefir grains (mixed culture of bacteria and yeasts) | Microbial proteases | αs2-casein (90-96) and other bioactive peptides. mdpi.com |

| Yogurt Fermentation | Lactobacillus species (e.g., L. helveticus) | Cell Envelope Proteinases (CEPs) | Various bioactive peptides, including potential for αs1-casein (90-96) release. doi.orgvu.edu.au |

Biological Activities and Molecular Mechanisms of Alpha Casein 90 96

Opioid Receptor Agonistic Activity

Alpha-casein (90-96) is classified as an exorphin, a group of opioid peptides originating from food proteins. biosyn.com Its opioid activity has been demonstrated in various in vitro bioassays. google.com

Receptor Subtype Interactions (e.g., Mu-opioid receptors)

Studies suggest that alpha-casein exorphins, including the 90-96 fragment, exhibit a degree of selectivity for delta (δ)-opioid receptors. This is based on their moderate effect on inhibiting adenylate cyclase in neuroblastoma x glioma hybrid cells and the inhibition of contractions in the mouse vas deferens assay. csic.es While many food-derived opioid peptides, such as β-casomorphins, primarily interact with mu (µ)-opioid receptors, alpha-casein (90-96) represents a variant with a different receptor preference. nih.govmdpi.com However, some research also indicates that the antihypertensive effect of certain αs1-casein peptides may be mediated through interaction with opioid receptors, as the effect is antagonized by the general opioid antagonist naloxone. researchgate.net This suggests a complex interaction with the opioid receptor system that may involve more than one receptor subtype.

Intracellular Signaling Cascades (e.g., Adenylate Cyclase Inhibition)

The opioid activity of alpha-casein (90-96) is mediated through its interaction with G-protein coupled receptors (GPCRs). nih.gov Upon binding to opioid receptors, it triggers intracellular signaling cascades characteristic of opioid agonists. A key mechanism is the naloxone-reversible inhibition of adenylate cyclase. google.com This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylate cyclase, alpha-casein (90-96) decreases intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinase and leads to the downstream cellular effects associated with opioid receptor activation. nih.govwikipedia.org Furthermore, the related fragment alpha-casein (90-95) has been shown to activate Gi-like proteins, which are inhibitory G-proteins that, when activated, lead to the inhibition of adenylate cyclase. medchemexpress.commedchemexpress.eu This activation can also induce intracellular calcium release. medchemexpress.com

Modulation of Smooth Muscle Contractility (e.g., Mouse vas deferens, guinea pig ileum bioassays)

The opioid activity of alpha-casein (90-96) has been confirmed through its effects on the contractility of isolated smooth muscle preparations. In the guinea pig ileum bioassay, the peptide demonstrates opioid agonistic activity. karger.com Similarly, it causes a naloxone-reversible inhibition of electrically stimulated contractions of the mouse vas deferens. csic.es The inhibitory concentration (IC50) values in these assays provide a measure of the peptide's potency. For instance, the IC50 value for the inhibition of mouse vas deferens contractions by α-casein f(90-96) has been reported to be 1.2 µM. scispace.com The related fragment, α-casein (90-95), has shown a -logIC50 of 4.2 in isolated electrically-stimulated tissues like the guinea pig ileum and mouse vas deferens. pan.olsztyn.pl

Table 1: Opioid Activity of alpha-Casein Fragments in Smooth Muscle Bioassays

| Peptide Fragment | Bioassay | Reported Activity |

| α-casein f(90-96) | Mouse Vas Deferens | IC50: 1.2 µM scispace.com |

| α-casein (90-95) | Guinea Pig Ileum / Mouse Vas Deferens | -logIC50: 4.2 pan.olsztyn.pl |

Structure-Activity Relationships for Opioid Potency (e.g., Importance of Arginine at position 90)

The structure of alpha-casein (90-96) is crucial for its opioid activity. A key structural feature for many opioid peptides is the presence of a tyrosine residue at the N-terminus. csic.es While alpha-casein (90-96) has a tyrosine at position 91, it is the arginine residue at position 90 that appears to be of significant importance for its opiate activity. google.com Deletion of this N-terminal arginine residue, as seen in the fragments alpha-casein (91-95) and (91-96), results in a significant reduction in opioid activity. google.com This highlights the critical role of the Arg-Tyr sequence at the N-terminus for the potent opioid effects of alpha-casein (90-96). nih.gov The presence of other aromatic residues, such as the second tyrosine in the sequence, also contributes to the peptide's interaction with opioid receptors. csic.es

Angiotensin-I Converting Enzyme (ACE) Inhibitory Activity

Beyond its opioid-like effects, alpha-casein (90-96) and related fragments have been identified as inhibitors of the Angiotensin-I Converting Enzyme (ACE). google.com ACE plays a critical role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key mechanism for antihypertensive drugs. The ACE inhibitory activity of peptides derived from casein has been documented, and this includes fragments from alpha-s1-casein. worthington-biochem.com While specific IC50 values for the 90-96 fragment are not always detailed, the broader family of alpha-s1-casein derived peptides has demonstrated this inhibitory potential. researchgate.netresearchgate.net

Immunomodulatory Effects

Bioactive peptides derived from casein can also exert immunomodulatory effects. nih.gov The fragment alpha-s1-casein (90-96) has been shown to influence lymphocyte proliferation. unipd.it Depending on the concentration, it can either stimulate or inhibit this process. unipd.it This dual activity suggests a complex interaction with immune cells. Casein-derived immunopeptides, in general, can stimulate the immune system by promoting the proliferation of human lymphocytes and enhancing phagocytic activities. royalsocietypublishing.org For example, immunopeptides from αs1-casein have been shown to induce phagocytosis of sheep red blood cells by murine macrophages. royalsocietypublishing.org Some studies also suggest that αs1-casein can induce the secretion of several cytokines via Toll-like receptor 4 (TLR4), including interleukin-1β and interleukin-6. nih.gov

Lymphocyte Proliferation Modulation

The αs1-casein fragment 90-96 has been observed to have a dual effect on lymphocyte proliferation. Its impact—either stimulatory or inhibitory—appears to be dependent on its concentration in in vitro studies. This concentration-dependent modulation suggests a complex interaction with immune cells, where varying levels of the peptide can elicit opposing responses.

Cytokine Production Regulation

While direct studies on α-Casein (90-96) are specific, broader research into its parent protein, human αs1-casein, provides context for its potential role in cytokine regulation. Human αs1-casein has been shown to activate the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), in human monocytes. nih.gov This activity is linked to the Toll-like receptor 4 (TLR4) pathway. nih.govmdpi.com However, other casein-derived peptides have demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). researchgate.net This suggests that the ultimate effect on cytokine production may be peptide-specific and context-dependent. researchgate.netplos.orgoup.comnih.gov

Toll-like Receptor 4 (TLR4) Agonism and Downstream Signaling

Human αs1-casein, the precursor to the 90-96 fragment, is recognized for its pro-inflammatory properties mediated through the Toll-like Receptor 4 (TLR4) pathway. nih.govmdpi.com Activation of TLR4 initiates a downstream signaling cascade that can lead to the activation of nuclear factor κ-beta (NF-κB), a key transcription factor in inflammatory responses. researchgate.netustc.edu.cn Some studies suggest that αs1-casein can activate TLR4, leading to reduced activation of NF-κB and lower levels of certain pro-inflammatory cytokines, indicating a complex regulatory role. researchgate.net This interaction highlights a mechanism by which casein-derived peptides could modulate the innate immune system. researchgate.netnih.gov

Antiproliferative and Anticarcinogenic Activities

The peptide has demonstrated significant potential in cancer research, particularly through its ability to inhibit the growth of various cancer cell lines by influencing the cell cycle and key intracellular signaling pathways. nih.govnih.gov

Cell Cycle Arrest in Neoplastic Cell Lines (e.g., G0/G1 phase)

A key mechanism of the antiproliferative action of α-Casein (90-96) is its ability to induce cell cycle arrest. nih.gov In studies involving the T47D human breast cancer cell line, α-Casein (90-96), along with other casomorphins, was shown to block cells in the G0/G1 phase of the cell cycle. nih.govmdpi.com This arrest prevents cells from entering the S phase (DNA synthesis) and G2/M phase (mitosis), thereby halting their proliferation. nih.gov

Mechanisms of Cell Growth Inhibition (e.g., Prostate DU145, PC3 cells, T47D breast cancer cells)

The growth inhibitory effects of α-Casein (90-96) have been documented across several cancer cell lines.

T47D Breast Cancer Cells: This peptide demonstrates antiproliferative activity against T47D cells, contributing to the aforementioned cell cycle arrest. nih.govmdpi.com

Prostate Cancer Cells (DU145 and PC3): Research has shown that α-Casein fragments, including 90-96, inhibit the proliferation of human prostate cancer cells DU145 and PC3. nih.gov The related fragment, α-Casein (90-95), has also been shown to inhibit proliferation in these cell lines as well as in LNCaP prostate cancer cells. medchemexpress.com

| Cell Line | Cancer Type | Observed Effect of α-Casein (90-96) | Reference |

|---|---|---|---|

| T47D | Breast Cancer | Antiproliferative action; cell cycle arrest in G0/G1 phase | nih.govmdpi.com |

| DU145 | Prostate Cancer | Inhibition of proliferation | nih.gov |

| PC3 | Prostate Cancer | Inhibition of proliferation | nih.gov |

Modulation of Intracellular Signaling Pathways

The anticancer effects of casein derivatives, including α-Casein (90-96), are underpinned by their ability to modulate multiple critical intracellular signaling pathways. nih.govresearchgate.net

STAT, HIF-1alpha, and NF-κB: Broader studies on α-casein and its derivatives reveal a complex interplay with signaling pathways often dysregulated in cancer. nih.gov These peptides can promote an increase in interferon-associated STAT1 signaling, which has tumor-suppressive functions. nih.govmdpi.com Conversely, they can contribute to the attenuation of the STAT3/HIF-1alpha (Hypoxia-Inducible Factor-1alpha) signaling axis and suppress the TLR4/NF-κB pathway, both of which are involved in promoting tumor growth and inflammation. researchgate.netnih.govresearchgate.net

Caspase-3 Activity and Mitochondrial Membrane Potential: A crucial aspect of the anticancer activity of casein peptides is the induction of apoptosis (programmed cell death). nih.gov This is often achieved through mechanisms that include an increase in Caspase-3 activity, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Furthermore, these peptides can induce a loss of mitochondrial membrane potential. nih.govresearchgate.netelifesciences.orgionbiosciences.com The disruption of this potential is a critical event in the mitochondrial pathway of apoptosis, leading to the release of pro-apoptotic factors. sigmaaldrich.com

| Signaling Pathway/Marker | Modulation by Casein Derivatives | General Outcome | Reference |

|---|---|---|---|

| STAT1 Signaling | Increase | Tumor suppression, apoptosis | nih.govmdpi.com |

| STAT3/HIF-1alpha Signaling | Attenuation/Suppression | Inhibition of tumor progression | nih.govresearchgate.net |

| TLR4/NF-κB Signaling | Suppression | Anti-inflammatory, inhibition of proliferation | researchgate.netnih.gov |

| Caspase-3 Activity | Increase | Induction of apoptosis | nih.govresearchgate.net |

| Mitochondrial Membrane Potential | Loss/Reduction | Induction of apoptosis | nih.govresearchgate.net |

Mucin Secretion and Gene Expression Stimulation

While specific research focusing solely on alpha-casein (90-96) and its direct impact on mucin secretion is not extensively detailed in the available literature, studies on other fragments of alpha-s1-casein provide significant insights into the potential mechanisms. Casein-derived peptides are recognized for their ability to stimulate mucin production in intestinal cells. researchgate.netresearchgate.net The biological activity of many casein peptides, including effects on the gastrointestinal system, is often linked to their opioid-like properties. csic.es

The human colonic goblet cell line, HT29-MTX, is a standard model for studying mucin secretion. Research on these cells has demonstrated that certain peptides from bovine αs1-casein can significantly increase both mucin secretion and the expression of the MUC5AC gene, which is a major secreted mucin in this cell line. researchgate.net

Specifically, the αs1-casein fragments 143-149 (AYFYPEL) and 144-149 (YFYPEL) were found to increase MUC5AC expression by more than 1.7 times the basal level after just four hours of exposure. researchgate.net A casein hydrolysate containing these peptides led to a 210% increase in mucin secretion compared to control levels. researchgate.net Further investigation confirmed that the fragment 144-149 (YFYPEL) is the minimum sequence from this region capable of stimulating MUC5AC expression in HT29-MTX cells. researchgate.netcsic.es Other studies have shown that different casein hydrolysates can up-regulate mucin genes, including MUC5AC in HT29-MTX cells and Muc2 and Muc3 in rat intestinal cells. researchgate.net

The stimulatory effect of casein-derived peptides on mucin secretion is believed to be mediated through interaction with opioid receptors present on intestinal goblet cells. researchgate.netcsic.es This mechanism is supported by studies on other opioid peptides like β-casomorphin-7, which increases mucin secretion and expression in HT29-MTX cells, an effect that is preventable by using a μ-opioid antagonist. csic.es

The proposed pathway involves the binding of these active peptides to cell-surface receptors, such as the μ-opioid receptor, which initiates a signal transduction cascade leading to increased mucin synthesis and exocytosis. researchgate.net The increase in MUC5AC gene expression likely serves to replenish the intracellular stores of mucin following stimulated secretion. researchgate.net Molecular docking studies of the active peptide 144-149 (YFYPEL) with the opioid receptor model show specific interactions that are crucial for its activity, highlighting the structure-function relationship that governs this biological effect. researchgate.net Given that alpha-casein (90-96) and its related fragment (90-95) are known to possess opioid-like properties, it is plausible that they could interact with similar pathways, although direct evidence is pending. google.comnih.govnih.gov

Effects on Human Goblet Cells (e.g., HT29-MTX cells, MUC5AC expression)

Anxiolytic-like Effects of Related alpha-Casein-Derived Peptides (e.g., alpha-Casein (91-95), (91-96), (91-97), (91-98), (91-99), (91-100))

A significant area of research has focused on the anxiolytic (anxiety-reducing) properties of peptides derived from the 91-100 region of alpha-s1-casein. The decapeptide known as α-casozepine, corresponding to the fragment 91-100 (YLGYLEQLLR), was identified as having benzodiazepine-like activity. researchgate.netsciopen.com It demonstrates an affinity for the γ-aminobutyric acid type A (GABA-A) receptor, a key target for anxiolytic drugs. researchgate.net

Subsequent research has shown that several smaller fragments derived from α-casozepine also possess anxiolytic-like properties. google.com In vivo behavioral tests in rats have confirmed the anxiolytic potential of peptides such as α-casein (91-95) and (91-96). google.com Furthermore, the fragments (91-97), (91-98), and (91-99) have also been shown to have anxiolytic characteristics in rat models. google.comnih.gov The pentapeptide (91-95), YLGYL, is a notable fragment recovered after in vitro hydrolysis of α-casozepine and retains the anxiolytic activity of the parent decapeptide. nih.gov

Table 1: Anxiolytic-like Effects of alpha-Casein-Derived Peptides

| Peptide Fragment | Sequence | Key Research Findings | Citations |

|---|---|---|---|

| α-Casein (91-100) | YLGYLEQLLR | Named α-casozepine; shows benzodiazepine-like activity and affinity for the GABA-A receptor. researchgate.net | google.comresearchgate.netsciopen.com |

| α-Casein (91-99) | YLGYLEQLL | Demonstrated anxiolytic properties in in vivo behavioral tests in rats. | google.com |

| α-Casein (91-98) | YLGYLEQL | Demonstrated anxiolytic properties in in vivo behavioral tests in rats. | google.com |

| α-Casein (91-97) | YLGYLEQ | Shows anxiolytic-like effects in rats after administration. nih.gov | google.comnih.gov |

| α-Casein (91-96) | YLGYLE | Possesses anxiolytic properties demonstrated in in vivo behavioral tests in rats. google.com | google.com |

| α-Casein (91-95) | YLGYL | A major fragment of α-casozepine hydrolysis that retains anxiolytic activity. nih.gov | google.comnih.gov |

Antioxidant Properties

Casein and its derived peptides are recognized for their antioxidant capabilities. srce.hrnih.gov They can inhibit both enzymatic and non-enzymatic lipid peroxidation by acting as targets for free radical intermediates. acs.org The antioxidant activity is attributed to their ability to scavenge free radicals, chelate pro-oxidative metal ions, and inhibit lipid peroxidation. nih.govnih.gov

The specific fragment alpha-casein (90-96), with the sequence RYLGYLE, has been identified as a peptide with antioxidant properties. nih.gov The related fragment (91-96), YLGYLE, is also listed among alpha-casein peptides possessing antioxidant activity. nih.gov The mechanism behind this activity is linked to the amino acid composition of the peptides. nih.gov Additionally, casein phosphopeptides (CPPs) show strong antioxidant potential through their ability to sequester divalent metal ions like iron and copper, which can otherwise catalyze oxidative reactions. nih.gov The flexible structure and amphiphilic nature of casein peptides may also contribute to their effectiveness at interfaces, such as in oil-in-water emulsions, thereby protecting against lipid oxidation. nih.gov

Antimicrobial Properties

Caseins are a known source of encrypted bioactive peptides with antimicrobial functions. mdpi.com These peptides typically possess amphipathic properties, conferred by a mix of hydrophobic and cationic amino acid residues, which allow them to interact with and disrupt bacterial membranes. mdpi.com Peptides derived from the α-s1-casein fraction are among the most studied and are noted for their broad-spectrum antibacterial activity against a range of pathogens. mdpi.com

While the broader family of alpha-s1-casein-derived peptides is known for these properties, specific studies identifying direct antimicrobial activity for the alpha-casein (90-96) fragment are not prominent in the reviewed literature. However, in silico analyses suggest that α-s1-casein contains structural features, such as a moderate content of basic amino acids, that are conducive to bacteriostatic interactions with microorganisms. frontiersin.org The release of such peptides during digestion or food processing could contribute to a defense mechanism against pathogens. nih.gov

Comparative Biochemical and Biological Analysis of Alpha Casein 90 96

Comparison with Other Alpha-Casomorphins (e.g., alpha-Casein (90-95), (91-95), (91-96), (143-149), (144-149))

The bioactivity of alpha-casomorphins is highly dependent on their amino acid sequence and length. Alpha-casein (90-96) is considered one of the most potent alpha-casomorphins identified. nih.gov Its opioid activity has been demonstrated in various bioassays, including the displacement of ligands from opiate receptors in rat brain membranes and the inhibition of adenylate cyclase in neuroblastoma x glioma hybrid cells. nih.gov

The presence of arginine at the N-terminus (position 90) is crucial for the pronounced opioid activity of this peptide family. google.com The fragment alpha-casein (90-95), which lacks the C-terminal glutamic acid, also exhibits distinct opioid activity. nih.govgoogle.comnih.gov However, fragments where the initial arginine is deleted, such as alpha-casein (91-95) and (91-96), show significantly diminished opiate-like properties. biosyn.comgoogle.com This highlights the structural importance of the Arg-Tyr- moiety for receptor interaction and subsequent biological response.

Other fragments from alpha-s1-casein, such as those from the 143-149 region, also display biological activities, including opioid effects. researchgate.net The peptides alpha-casein (143-149) (AYFYPEL) and alpha-casein (144-149) (YFYPEL) have been shown to interact with opioid receptors. researchgate.netresearchgate.net Beyond their opioid action, these peptides have been noted for other functions, such as stimulating mucin secretion in intestinal cells. researchgate.net The diverse activities of these different alpha-casomorphin fragments underscore the multifunctional nature of peptides derived from milk proteins.

Table 1: Comparative Bioactivity of Alpha-Casomorphins

| Peptide Fragment | Sequence | Key Structural Feature | Reported Bioactivity |

|---|---|---|---|

| alpha-Casein (90-96) | Arg-Tyr-Leu-Gly-Tyr-Leu-Glu | N-terminal Arginine | Potent opioid activity. nih.gov |

| alpha-Casein (90-95) | Arg-Tyr-Leu-Gly-Tyr-Leu | N-terminal Arginine | Opioid activity. nih.govgoogle.com |

| alpha-Casein (91-96) | Tyr-Leu-Gly-Tyr-Leu-Glu | Lacks N-terminal Arginine | Little to no opioid activity. biosyn.comgoogle.com |

| alpha-Casein (91-95) | Tyr-Leu-Gly-Tyr-Leu | Lacks N-terminal Arginine | Little to no opioid activity. biosyn.comgoogle.com |

| alpha-Casein (143-149) | Ala-Tyr-Phe-Tyr-Pro-Glu-Leu | - | Opioid activity, mucin secretion stimulation. researchgate.netresearchgate.net |

| alpha-Casein (144-149) | Tyr-Phe-Tyr-Pro-Glu-Leu | - | Opioid activity, mucin secretion stimulation. researchgate.netresearchgate.net |

Functional and Structural Differentiation from Beta-Casomorphins

Casomorphins are broadly classified into alpha- and beta-casomorphins based on their protein precursor. Alpha-casomorphins originate from alpha-s1-casein, whereas beta-casomorphins are derived from beta-casein. nih.govnih.gov This difference in origin leads to distinct primary structures and, consequently, different functional and structural characteristics.

Structurally, alpha-casomorphins like alpha-casein (90-96) have sequences that differ considerably from beta-casomorphins. nih.gov Beta-casomorphins, such as the well-studied beta-casomorphin-7 (BCM-7), are characterized by a high content of proline residues, which makes them relatively resistant to further proteolysis. nih.gov For instance, the sequence for bovine BCM-7 is Tyr-Pro-Phe-Pro-Gly-Pro-Ile. mdpi.com In contrast, the sequence of alpha-casein (90-96) (Arg-Tyr-Leu-Gly-Tyr-Leu-Glu) does not share this proline-rich feature.

Functionally, both classes of peptides exhibit opioid activities by interacting with opioid receptors in the nervous, endocrine, and immune systems. researchgate.net However, the specific receptor affinities and potencies can vary. For example, some studies have shown that both alpha- and beta-casomorphins can exert antiproliferative effects on certain cancer cell lines, though their interactions with different opioid and somatostatin (B550006) receptors may differ. nih.govmdpi.com The release of these peptides is also dependent on different enzymatic actions; alpha-casomorphins are typically released by pepsin hydrolysis, while the release of BCM-7 from A1 beta-casein is facilitated by enzymes in the digestive tract that cleave the bond between histidine and isoleucine at position 67. biosyn.comnih.gov

Table 2: Structural and Functional Differentiation of Alpha- and Beta-Casomorphins

| Feature | Alpha-Casomorphins | Beta-Casomorphins |

|---|---|---|

| Precursor Protein | Alpha-s1-casein nih.gov | Beta-casein nih.gov |

| Example Peptide | alpha-Casein (90-96) | beta-Casomorphin-7 (BCM-7) |

| Sequence of Example | Arg-Tyr-Leu-Gly-Tyr-Leu-Glu nih.gov | Tyr-Pro-Phe-Pro-Gly-Pro-Ile mdpi.com |

| Key Structural Characteristic | N-terminal Arginine often key for activity. google.com | Proline-rich sequence. nih.gov |

| Primary Function | Opioid activity. biosyn.com | Opioid activity. nih.gov |

Interspecies Homology and Bioactivity Variation of Alpha-Casein (90-96) and its Precursors

The precursor of alpha-casein (90-96), alpha-s1-casein, is a major protein in bovine milk but its presence and structure vary across different mammalian species. romj.orgfrontiersin.org For instance, human milk lacks alpha-s2-casein, and beta-casein is the predominant casein fraction, unlike in cow's milk where alpha-s1-casein is dominant. romj.orgfrontiersin.org The amino acid sequence of alpha-s1-casein shows homology but also significant variation among domestic dairy animals like sheep, goats, camels, and cattle. semanticscholar.orgnih.gov

These variations in the primary structure of the precursor protein can influence the potential for release and the bioactivity of derived peptides. A comparative analysis of alpha-s1-casein from different species reveals differences in physicochemical properties such as hydrophobicity, charge, and instability index. frontiersin.orgsemanticscholar.org For example, the alpha-s1-casein of camels has a higher instability index compared to that of cattle. frontiersin.org Such differences can affect how the protein is digested and which bioactive peptides are released.

While the specific sequence for alpha-casein (90-96) is derived from bovine alpha-s1-casein, the corresponding region in the alpha-s1-casein of other species may have amino acid substitutions. These substitutions could alter or eliminate the bioactivity of the resulting peptide fragment. For example, a change in the crucial N-terminal arginine or the tyrosine residues within the sequence would likely impact its opioid potency. The homology between bovine and human beta-casein is approximately 50%, and similar or even greater divergence can be expected for alpha-s1-casein, affecting the existence and function of an equivalent to alpha-casein (90-96) in non-bovine milk. romj.org

Table 3: Physicochemical Properties of Alpha-S1-Casein Precursor in Different Species

| Species | Aliphatic Index | Instability Index | Negatively Charged Residues (Asp + Glu) | Positively Charged Residues (Arg + Lys) |

|---|---|---|---|---|

| Cow | 88.36 | 51.57 | 40 | 24 |

| Goat | 80.61 | 55.48 | 39 | 24 |

| Sheep | 81.16 | 54.99 | 39 | 24 |

| Camel | 83.28 | 64.28 | 42 | 26 |

| Water Buffalo | 88.36 | 52.06 | 38 | 23 |

Data adapted from phylogenetic comparative analysis studies. frontiersin.orgnih.gov

Interactions with Other Milk Proteins and Peptides in Complex Biological Systems

Furthermore, the digestion of whole casein in the gastrointestinal tract produces a wide array of peptides of varying sizes and sequences. nih.gov The presence of other milk proteins, such as whey proteins (e.g., beta-lactoglobulin and alpha-lactalbumin), and other casein fractions (beta- and kappa-casein) can influence the enzymatic breakdown of alpha-s1-casein and the subsequent release and stability of alpha-casein (90-96). nih.govpan.olsztyn.pl The complex interplay within the food matrix and during digestion means that the bio-accessibility and ultimate physiological effect of alpha-casein (90-96) are likely modulated by these interactions. The antioxidant properties of other casein and whey-derived peptides could also create a more favorable environment for the bioactivity of opioid peptides by mitigating oxidative stress. mdpi.comnih.gov

Advanced Research Methodologies for Alpha Casein 90 96 Studies

High-Resolution Peptidomic Analysis Techniques (e.g., Mass Spectrometry-based approaches)

Peptidomic analysis, particularly using high-resolution mass spectrometry (MS), is a cornerstone for the identification and characterization of alpha-casein (90-96) and related peptides from complex protein hydrolysates. Techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are instrumental in profiling the array of peptides generated during the enzymatic digestion of casein. researchgate.netnih.gov

Researchers utilize these methods to compare the peptide profiles of active and inactive casein hydrolysates, thereby pinpointing potential bioactive candidates. researchgate.net For instance, LC-MS/MS analysis of duodenal effluents from pigs fed micellar casein revealed the presence of the alpha-s1-casein (90-96) domain, confirming its release during gastrointestinal digestion. nih.gov Similarly, peptidomic analysis of various cheese varieties using high-resolution mass spectrometry has successfully identified hundreds of peptides, including fragments derived from αS1-casein like the 90-96 sequence, and correlated their presence with potential bioactive functions. unimore.it

The general workflow for this analysis involves:

Sample Preparation : Enzymatic hydrolysis of casein or extraction of peptides from biological samples (e.g., cheese, digestive fluids). nih.govunimore.it

Chromatographic Separation : Separation of the complex peptide mixture, typically by reverse-phase high-performance liquid chromatography (HPLC). nih.gov

Mass Spectrometric Analysis : The separated peptides are ionized and analyzed in a mass spectrometer. Tandem MS (MS/MS) is then used to fragment the peptides and obtain sequence information. nih.gov

Data Analysis : The resulting spectra are searched against protein databases (e.g., bovine casein databases) using software like MASCOT to identify the peptide sequences. nih.gov

This approach has been successfully applied to identify alpha-casein (90-96) and its fragments in various contexts, from simulated infant digestion models to different types of fermented dairy products like kefir. nih.govmdpi.com

Table 1: Application of Mass Spectrometry in the Analysis of Alpha-Casein Peptides

| Analytical Technique | Sample Source | Key Findings | Reference |

| LC-Ion Trap Tandem MS | Pepsin hydrolysates of alpha-casein | Identified exorphins corresponding to sequences 90-96 and 90-95. | researchgate.net |

| HPLC-Ion Trap MS | Duodenal digests from pigs fed micellar casein | Detected the αs1-casein (90-96) domain, indicating its in vivo release. | nih.gov |

| High-Resolution MS | Six different cheese varieties | Identified 809 peptides, with the highest number from αS1-casein, including the 90-96 fragment. | unimore.it |

| HPLC-MS/MS | Sheep milk kefir | Characterized the peptidome at different fermentation times, identifying numerous casein-derived peptides. | mdpi.com |

In Silico Prediction and Computational Modeling (e.g., Protein simulation, phylogenetic analysis)

Computational approaches are increasingly used to predict the release of bioactive peptides and to model their interactions with biological targets, complementing experimental work. In silico proteolysis or digestibility uses computer programs to predict the number and type of peptides released by specific enzymes based on the protein's amino acid sequence. heraldopenaccess.us This allows for a preliminary screening of proteins like alpha-s1-casein for potential bioactive fragments such as the 90-96 sequence. heraldopenaccess.us

Molecular docking is another powerful in silico tool used to simulate the interaction between a peptide and its receptor. This technique has been employed to study how casein-derived peptides bind to opioid receptors, providing insights into the structural basis of their activity. researchgate.net By modeling the peptide's conformation and its fit within the receptor's binding pocket, researchers can understand differences in potency and specificity among various peptide analogues. For example, docking studies can reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the peptide-receptor complex. researchgate.net

Phylogenetic comparative analysis of casein sequences from different domestic dairy animals can also provide valuable information. By comparing the amino acid sequences of alpha-s1-casein across species, researchers can predict variations in the potential for releasing bioactive peptides and their likely properties, such as hydrophobicity and charge, which influence bioactivity. nih.gov

Advanced Spectroscopic Techniques for Conformational Elucidation (e.g., NMR spectroscopy, Circular Dichroism (CD)-spectroscopy, FTIR)

Understanding the three-dimensional structure or conformation of alpha-casein (90-96) is crucial for explaining its biological activity. Advanced spectroscopic techniques are vital for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR has been used to study the conformational flexibility of alpha-casein exorphins. Differences in opioid activity between the 90-96 peptide and its analogues have been linked to variations in their conformational flexibility as observed by NMR. researchgate.net This technique provides detailed information about the peptide's structure in solution, mimicking a physiological environment.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to analyze the secondary structure of proteins and peptides. nih.govacs.org It can determine the relative content of α-helices, β-sheets, and random coils. acs.org For alpha-s1-casein and its fragments, CD can reveal how environmental factors like pH or interactions with other molecules affect their conformation. nih.gov For example, studies have shown that the α-helical content of αS1-casein can be influenced by temperature and phosphorylation, which in turn affects its biological activity. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is another technique that provides information about protein secondary structure by analyzing the vibrations of the peptide backbone (amide I and II bands). nih.govacs.org It has been successfully applied to study structural changes in milk proteins during processing. nih.gov For peptides like alpha-casein (90-96), FTIR can complement CD data to provide a more complete picture of its conformational state. acs.org

Cell-Based Assays and Cellular Models for Activity Profiling (e.g., Rat brain membranes, neuroblastoma x glioma hybrid cells, HT29-MTX, T47D, DU145, PC3 cell lines)

Cell-based assays are essential for determining the biological activity and mechanism of action of alpha-casein (90-96). A variety of cell models have been employed to profile its different effects.

To assess opioid activity, researchers have used:

Rat brain membranes : In these preparations, the ability of the peptide to displace radiolabeled opioid ligands from their receptors is measured, providing information on binding affinity. researchgate.net

Neuroblastoma x glioma hybrid cells (NG108-15) : These cells express opioid receptors and are used to measure the functional consequences of receptor binding, such as the naloxone-reversible inhibition of adenylate cyclase. researchgate.net

To investigate other biological activities, different cell lines have been utilized:

HT29-MTX cells : These are mucus-secreting human intestinal goblet cells used to study the effect of casein-derived peptides on mucin secretion and gene expression. researchgate.net

T47D, DU145, and PC3 cell lines : These are human cancer cell lines (breast and prostate) used to evaluate the anti-proliferative effects of alpha-casein fragments. Studies have shown that the 90-95 and 90-96 peptides can inhibit the proliferation of these cells, suggesting potential anti-cancer activity. nih.govmedchemexpress.comsemanticscholar.org

Table 2: Cell-Based Assays Used to Characterize Alpha-Casein (90-96) and Related Peptides

| Cell Line/Model | Assay Type | Activity Measured | Key Finding for α-Casein (90-96) or Analogues | Reference |

| Rat brain membranes | Radioligand displacement | Opioid receptor binding | Displaces opioid ligands, confirming binding. | researchgate.net |

| Neuroblastoma x glioma hybrid cells | Adenylate cyclase inhibition | Functional opioid activity | Inhibits adenylate cyclase in a naloxone-reversible manner. | researchgate.net |

| HT29-MTX | Mucin secretion/gene expression | Intestinal effects | Peptides derived from αs1-casein can stimulate mucin secretion. | researchgate.net |

| T47D (human breast cancer) | Proliferation assay | Anti-proliferative activity | α-casomorphins (90-95, 90-96) show anti-proliferative action. | nih.govsemanticscholar.org |

| DU145, PC3 (human prostate cancer) | Proliferation assay | Anti-proliferative activity | α-casomorphin (90-95) inhibits proliferation with IC50 values of 137 nM and 6.92 nM, respectively. | medchemexpress.comsemanticscholar.org |

Animal Models in Preclinical Investigations (e.g., Guinea pig ileum, mouse vas deferens, rat, pig models)

Ex vivo and in vivo animal models are critical for validating the physiological relevance of findings from in vitro and cell-based assays.

Isolated Organ Preparations : The guinea pig ileum and mouse vas deferens are classical isolated tissue preparations used to assess opioid activity. researchgate.net These tissues contain opioid receptors that mediate smooth muscle contraction. Opioid peptides inhibit electrically stimulated contractions of these tissues, and this effect can be reversed by the opioid antagonist naloxone, confirming the specificity of the interaction. researchgate.net The synthetic alpha-casein (90-96) peptide was found to be a potent opioid in the mouse vas deferens assay. researchgate.net

In vivo Models : Rat and pig models are used for a more systemic evaluation. For instance, pig models, which are physiologically similar to humans, have been used to study the gastrointestinal digestion of casein and the subsequent release of bioactive peptides like alpha-casein (90-96). nih.gov Rat models have been used to demonstrate that casein-derived opioid peptides can influence gastrointestinal transit time. nih.gov

Chemical Synthesis and Characterization Methods for Peptide Analogues

Chemical synthesis of peptides is a fundamental methodology that allows researchers to confirm the activity of a naturally identified sequence and to explore structure-activity relationships by creating analogues. The alpha-casein (90-96) peptide and its fragments (e.g., 90-95) were chemically synthesized to verify that the opioid activity observed in casein hydrolysates was indeed due to these specific sequences. researchgate.net

Solid-phase peptide synthesis (SPPS) is the standard method used for this purpose. This technique allows for the step-by-step assembly of a peptide chain on a solid support. Once the synthesis is complete, the peptide is cleaved from the support, purified (usually by HPLC), and its identity and purity are confirmed by mass spectrometry. researchgate.netcpcscientific.com

The synthesis of analogues—peptides with specific amino acid substitutions, deletions, or modifications—is crucial for probing the role of each amino acid in the peptide's conformation and biological function. For example, synthesizing and testing fragments like Tyr-Leu-Gly-Tyr-Leu-Glu (91-96) and Tyr-Leu-Gly-Tyr-Leu (91-95) helped to delineate the importance of the N-terminal arginine for the opioid potency of the parent 90-96 peptide. researchgate.net

Future Directions and Emerging Research Avenues for Alpha Casein 90 96

Investigation of Novel Biological Pathways and Unidentified Receptor Interactions

While the interaction of alpha-casein (90-96) with opioid receptors is a primary focus of current knowledge, the complete landscape of its biological influence is far from fully mapped. nih.govheraldopenaccess.us Its known opioid activity is often inhibited by naloxone, confirming receptor interaction. nih.gov Beyond this, research into related casein peptides suggests a broader range of effects, including the stimulation of mucin secretion and immunomodulation. researchgate.netunipd.it For instance, the parent protein, αs1-casein, has been shown to interact with Toll-like receptor 4 (TLR4), indicating that its derivative peptides could engage with receptors beyond the classical opioid family. nih.gov

Future investigations should prioritize the identification of novel receptor targets and the elucidation of the downstream signaling cascades they trigger. The peptide's reported antiproliferative effects on various cancer cell lines, such as prostate and breast cancer cells, warrant a deeper mechanistic inquiry. nih.govmdpi.com It is crucial to determine whether these effects are solely mediated by opioid receptors or involve other, as-yet-unidentified cellular targets and pathways. mdpi.com Techniques such as affinity chromatography with the peptide as bait, coupled with mass spectrometry, could identify new binding partners in different cell types. Exploring its influence on pathways like STAT signaling or NF-κB, which are central to immunity and cell proliferation, could reveal new therapeutic applications. researchgate.net

| Research Area | Objective | Potential Methodologies | Key Question |

| Receptor Screening | Identify non-opioid receptor targets for alpha-casein (90-96). | Affinity Chromatography-Mass Spectrometry, Cell-based Receptor Assays. | Does this peptide interact with immune or growth factor receptors? |

| Pathway Analysis | Map the intracellular signaling pathways activated by the peptide. | Western Blotting for signaling proteins (e.g., STAT, NF-κB), Kinase Activity Assays. | How does binding translate into antiproliferative or immunomodulatory effects? |

| Cross-talk Investigation | Understand the interplay between opioid receptor pathways and other signaling systems. | Co-immunoprecipitation, FRET/BRET assays. | Do activated opioid receptors by alpha-casein (90-96) modulate other receptor activities? |

Advanced Structural-Functional Relationship Studies for Enhanced Bioactivity

The bioactivity of a peptide is intrinsically linked to its amino acid sequence and three-dimensional structure. For alpha-casein (90-96), the N-terminal arginine residue is considered essential for its opioid activity. nih.gov The conformation of the parent αs1-casein protein, specifically its α-helical content, has been shown to be critical for its ability to bind and activate TLR4. nih.gov This suggests that the specific conformation of the alpha-casein (90-96) fragment is equally important for its function.

Advanced structural-functional relationship studies are a critical next step. This involves synthesizing peptide analogues with specific amino acid substitutions, truncations, or modifications (e.g., cyclization, phosphorylation) to probe the contribution of each residue to its various biological activities. For example, molecular docking studies, similar to those performed on related casein peptides, can be used to model the interaction of alpha-casein (90-96) with opioid receptor subtypes and predict how structural changes might enhance binding affinity or specificity. researchgate.net Such studies could lead to the design of new peptides with enhanced potency, greater stability, or a more targeted bioactivity profile, separating its opioid effects from its antiproliferative or immunomodulatory functions.

Exploration of Synergistic and Antagonistic Effects in Complex Bioactive Mixtures

Bioactive peptides in food systems rarely act in isolation. During the digestion or fermentation of milk, a complex mixture of peptides is generated. vu.edu.au Research indicates that the bioactivity of these complex hydrolysates can be greater than that of individual isolated peptides, suggesting synergistic interactions. vu.edu.au Conversely, some peptides can have opposing, or antagonistic, effects. For example, peptides from κ-casein are known to have anti-opioid properties, which could counteract the opioid agonist activity of alpha-casein (90-96). heraldopenaccess.us

Future research must move beyond studying alpha-casein (90-96) in isolation and explore its activity within a more complex biological milieu. This includes systematically testing its effects in combination with other casomorphins, food-derived peptides, and dietary compounds. Such studies could identify combinations that enhance desired effects, like anticancer activity, or mitigate undesired ones, like opioid-related side effects. This line of inquiry is crucial for the development of effective functional foods and nutraceuticals, where the final product is a complex mixture rather than a single purified compound.

Application of Omics Technologies for Comprehensive Functional Analysis

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for achieving a holistic understanding of the biological impact of a bioactive compound. nih.govnih.gov These technologies can provide an unbiased, system-wide view of the molecular changes induced by alpha-casein (90-96) in cells or organisms.

Applying these technologies will be a key future direction. For instance, transcriptomics (e.g., RNA-Seq) can reveal the full spectrum of genes whose expression is altered in cancer cells upon treatment with the peptide. Proteomics can identify changes in the cellular protein landscape, including the activation or suppression of key enzymes and signaling proteins. nih.gov Metabolomics can analyze the shifts in metabolic pathways, providing insights into the functional consequences of the peptide's activity. researchgate.net Integrating these multi-omics datasets will be essential for constructing a comprehensive model of the peptide's mechanism of action and for discovering novel biomarkers of its bioactivity. nih.gov

| Omics Technology | Application for Alpha-Casein (90-96) Research | Expected Outcome |

| Transcriptomics | Analyze gene expression changes in target cells (e.g., intestinal, immune, cancer cells) after exposure. | Identification of regulated genes and pathways, providing mechanistic insights. |

| Proteomics | Profile the protein expression and post-translational modifications in response to the peptide. nih.gov | Discovery of protein targets and signaling networks affected by the peptide. |

| Metabolomics | Measure changes in the concentrations of small-molecule metabolites following treatment. researchgate.net | Understanding of the peptide's impact on cellular metabolism and function. |

| Peptidomics | Identify and quantify the peptide and its degradation products in biological systems. nih.gov | Information on the stability, processing, and fate of the peptide in vivo. |

Strategies for Improving Bioavailability and Targeted Delivery Systems

A significant hurdle for the therapeutic application of any bioactive peptide is its journey through the body. Peptides are susceptible to degradation by proteases in the gastrointestinal tract and have inherently low oral bioavailability. nih.gov For alpha-casein (90-96) to exert systemic effects, strategies to protect it from degradation and deliver it effectively to target tissues are paramount.

Future research will need to focus heavily on formulation and delivery science. This includes the development of advanced delivery systems such as encapsulation in nanoparticles, liposomes, or nanoemulsions to shield the peptide from enzymatic breakdown and enhance its absorption. drug-dev.comnih.gov Caseins themselves are known to form micellar structures that can entrap and provide sustained release of compounds, a property that could be mimicked or harnessed. nih.gov Furthermore, these delivery vehicles can be functionalized with targeting ligands (e.g., antibodies or small molecules) to direct the peptide specifically to cancer cells or inflamed tissues, thereby increasing efficacy and reducing potential off-target effects. Investigating methods like solid dispersions or complexation with polymers could also enhance stability and solubility. mdpi.com

Q & A

Basic: What experimental methods are recommended for isolating alpha-casein (90-96) from bovine milk, and how can purity be validated?

Alpha-casein (90-96) is typically isolated via enzymatic hydrolysis (e.g., pepsin digestion) followed by chromatographic purification. After digestion, techniques like reverse-phase HPLC or gel filtration can isolate the peptide fragment. Purity validation requires mass spectrometry (MS) for molecular weight confirmation and high-performance liquid chromatography (HPLC) with UV detection to assess homogeneity. For reproducibility, ensure enzyme-to-substrate ratios and digestion times are rigorously controlled, and cross-reference results with existing spectral data .

Basic: How is the primary structure of alpha-casein (90-96) characterized, and what analytical techniques are essential?

The primary structure is confirmed using Edman degradation for N-terminal sequencing and tandem MS for peptide sequencing. Circular dichroism (CD) spectroscopy can provide secondary structure insights, while nuclear magnetic resonance (NMR) may resolve tertiary interactions in solution. Cross-validate results with databases like UniProt to ensure alignment with known bovine casein sequences .

Advanced: What methodological framework is optimal for studying Cu(II) coordination with alpha-casein (90-96), and how are conflicting spectral data resolved?

Cu(II) coordination studies require a multi-technique approach:

- Potentiometry : To determine binding constants and speciation models.

- Electron paramagnetic resonance (EPR) : To identify geometric and electronic structures of metal complexes.

- UV-Vis and CD spectroscopy : To monitor ligand-to-metal charge transfer and chiral centers.

Conflicting data (e.g., discrepancies in binding site identification) should be resolved by comparing speciation models across pH ranges and validating with computational simulations (e.g., density functional theory). Triangulate results with potentiometric and spectroscopic datasets to refine binding hypotheses .

Advanced: How can researchers design experiments to assess the antiproliferative effects of alpha-casein (90-96) in cancer cells, ensuring dose-response reliability?

- Cell lines : Use standardized lines (e.g., T47D human breast cancer cells) with controlled passage numbers.

- Dose ranges : Test logarithmic dilutions (e.g., 1 nM–100 µM) in triplicate, including negative controls (vehicle-only) and positive controls (e.g., cisplatin).

- Proliferation assays : Employ MTT or BrdU assays, with data normalized to cell counts via flow cytometry.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report confidence intervals. Validate dose-response curves using nonlinear regression models (e.g., Hill equation) .

Advanced: What factorial design strategies are effective for optimizing alpha-casein (90-96)-based scaffolds in tissue engineering?

A 2³ full factorial design (pH, BSA concentration, casein concentration) can systematically evaluate scaffold properties:

- Responses : Porosity (SEM imaging), swelling ratio (gravimetry), cytotoxicity (MTT assay).

- Optimization : Use response surface methodology (RSM) to identify interactions between factors. For example, higher pH may increase pore size but reduce mechanical stability. Validate predictions with confirmation experiments and report adjusted R² values to quantify model fit .

Advanced: How should researchers address contradictions between in vitro and in silico data when proposing alpha-casein (90-96) interaction mechanisms?

- Replicate assays : Ensure experimental conditions (e.g., ionic strength, temperature) match computational parameters.

- Sensitivity analysis : Test if small changes in forcefield parameters (e.g., CHARMM, AMBER) alter molecular dynamics outcomes.

- Hybrid methods : Combine mutagenesis (e.g., substituting key residues like His91) with docking simulations to validate binding sites. Publish raw datasets to enable third-party validation .

Basic: What criteria should guide literature reviews for alpha-casein (90-96) research, and how are primary sources prioritized?

- Databases : Use SciFinder, PubMed, and Web of Science with keywords: "alpha-casein 90-96," "casomorphins," "opioid peptides."

- Filters : Prioritize studies with full methodological transparency, peer-reviewed journals, and citations in systematic reviews. Exclude non-quantitative or non-reproducible data (e.g., lacking error bars).

- Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research gaps .

Advanced: How can researchers formulate hypotheses on the receptor-binding pathways of alpha-casein (90-96) in opioid activity studies?

- Ligand-receptor docking : Use AutoDock Vina to model interactions with µ-opioid receptors.

- Functional assays : Measure cAMP inhibition in CHO cells transfected with opioid receptors.

- Competitive binding : Co-administer naloxone to confirm receptor specificity. Correlate in silico binding energies (ΔG) with IC50 values from dose-response curves .

Advanced: What strategies mitigate variability in replicating alpha-casein (90-96) bioactivity studies across laboratories?

- Standardized protocols : Share detailed SOPs for cell culture, peptide dissolution (e.g., solvent, sonication time), and assay plate readers.

- Inter-lab calibration : Participate in ring trials with blinded samples.

- Data reporting : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata .

Basic: What are the ethical considerations when publishing alpha-casein (90-96) research, particularly in dual-use contexts?

- Dual-use review : Assess if findings (e.g., antiproliferative mechanisms) could be misapplied. Consult institutional biosafety committees.

- Data sharing : Deposit raw spectra and crystallography data in public repositories (e.g., PRIDE, PDB).

- Authorship : Use CRediT taxonomy to transparently assign contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.